molecular formula C10H8BrF3O B14062134 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14062134
M. Wt: 281.07 g/mol
InChI Key: QVJFVYGTRGRYPM-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3O. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 3-(4-(trifluoromethyl)phenyl)propan-2-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include polar aprotic solvents, mild to strong bases, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that target specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one include:

The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethyl group, and a phenyl ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-bromo-3-[4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3O/c11-6-9(15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2

InChI Key

QVJFVYGTRGRYPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)C(F)(F)F

Origin of Product

United States

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